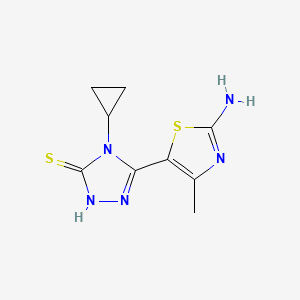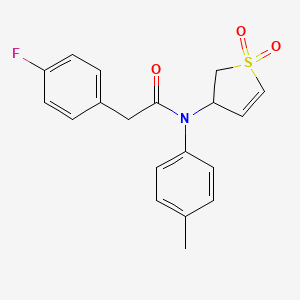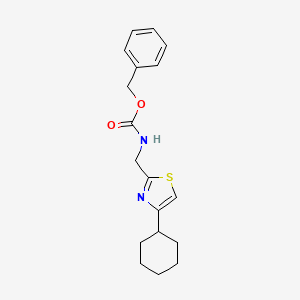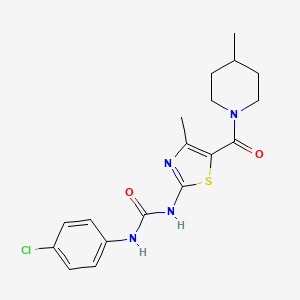![molecular formula C21H21FN4O2S2 B2399717 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 946306-51-0](/img/structure/B2399717.png)
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves a molecular hybridization strategy . The process typically involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via single-crystal X-ray diffraction methods . This technique allows for the determination of the exact spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of a thiazole ring attached to a benzimidazole moiety . This process involves several steps, including the reaction of 2-mercaptobenzimidazole with ketones, followed by cyclization .Applications De Recherche Scientifique
Anticancer Properties
A significant portion of research on derivatives similar to the mentioned compound focuses on anticancer activities. For instance, derivatives have been synthesized and evaluated for their potential as anticancer agents, showing high efficacy against different cancer cell lines. A study highlighted the synthesis of aminothiazole-paeonol derivatives, demonstrating potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, indicating their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016). These compounds were found to be superior to 5-fluorouracil in terms of potency and lower cytotoxicity to fibroblasts.
Antimicrobial Activities
Research on derivatives also extends to antimicrobial activities. Some studies synthesized compounds to evaluate their antimicrobial efficiency. For example, novel derivatives were synthesized and showed high anti-Mycobacterium smegmatis activity, indicating their potential in antimicrobial treatment strategies (Yolal et al., 2012).
Binding and Inhibition of Enzymes
Another area of interest is the synthesis of derivatives to study their binding and inhibition properties towards specific enzymes. One study described the synthesis and biochemical evaluation of derivatives as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds were found to be effective in blocking the enzyme's activity in vivo, providing insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
UV Protection and Antimicrobial of Cotton Fabrics
Derivatives have also been explored for their application in material science, such as enhancing UV protection and antimicrobial properties of cotton fabrics. A study utilized thiazole azodyes containing sulfonamide moiety for dyeing cotton fabrics, achieving effective UV protection and antibacterial properties, illustrating the versatility of these compounds beyond biomedical applications (Mohamed et al., 2020).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the available literature, similar compounds have demonstrated antibacterial effects by increasing the permeability of bacterial membranes, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells .
Orientations Futures
The future directions for research into this compound and similar compounds may involve further exploration of their antimicrobial properties, as well as their potential applications in agriculture and medicine . The development of more efficient agricultural antimicrobial agents using thiazolo[3,2-b][1,2,4]triazole derivatives as lead compounds is a promising area of study .
Propriétés
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S2/c1-13-9-14(2)19(15(3)10-13)30(27,28)23-8-7-18-12-29-21-24-20(25-26(18)21)16-5-4-6-17(22)11-16/h4-6,9-12,23H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIKPTRBDRJAPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)

![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)
![3-cyclopentyl-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2399646.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)
